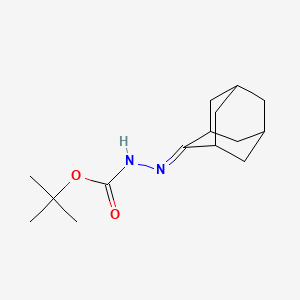

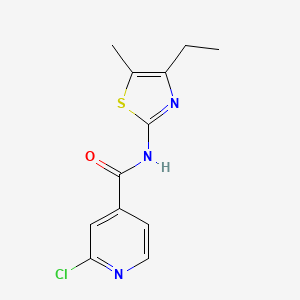

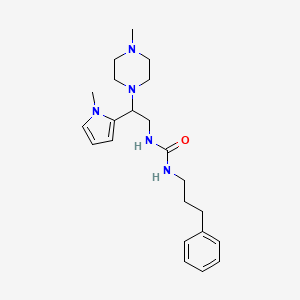

4-Pyrimidin-2-ylpiperazine-1-carboximidamide;sulfuric acid

カタログ番号:

B2944956

CAS番号:

2375262-21-6

分子量:

510.58

InChIキー:

GIKZHYYCJBZHPV-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-Pyrimidin-2-ylpiperazine-1-carboximidamide, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using computational tools . These tools help in identifying their molecular and electronic behavior. Quantum and chemical parameters are calculated and the molecular electrostatic surface potential (MEP) is studied which predicts the highly electronic sites around the compounds .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical and Chemical Properties Analysis

The compound has a molecular weight of 304.33 . It is a powder in physical form .科学的研究の応用

Crystal Structure Analysis and Biological Activity

- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : A study by Balasubramani, Muthiah, and Lynch (2007) investigated the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures demonstrated the role of sulfonic acid groups in mimicking carboxylate anions, highlighting the potential of pyrimidine derivatives in designing molecules with specific hydrogen bonding capabilities for targeted chemical interactions (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Fluorescence Binding Studies

- Synthesis of p-hydroxycinnamic acid derivatives : Research by Meng et al. (2012) involved the synthesis of novel p-hydroxycinnamic acid amides with pyrimidin-2-ylsulfamoyl groups. The study explored interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies, offering insights into the binding interactions and potential for bioanalytical applications of these compounds (Meng et al., 2012).

Anticancer and Anti-inflammatory Properties

- Novel Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. This study highlights the potential therapeutic applications of pyrimidin derivatives in cancer treatment and inflammation management (Rahmouni et al., 2016).

Catalysis and Synthesis Efficiency

- Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions : A study by Quan et al. (2013) demonstrated the efficient cross-coupling of pyrimidin-2-yl sulfonates with arylboronic acids and terminal alkynes, facilitated by Pd(OAc)2-catalysis. This research underscores the versatility of pyrimidine derivatives in facilitating chemical synthesis and the development of novel compounds (Quan et al., 2013).

Safety and Hazards

特性

IUPAC Name |

4-pyrimidin-2-ylpiperazine-1-carboximidamide;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H14N6.H2O4S/c2*10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9;1-5(2,3)4/h2*1-3H,4-7H2,(H3,10,11);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKZHYYCJBZHPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=N)N.C1CN(CCN1C2=NC=CC=N2)C(=N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

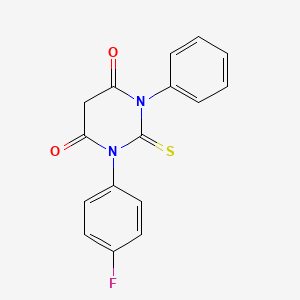

1-(4-fluorophenyl)-3-phenyl-2-thioxodihydropyrimidine-4...

Cat. No.: B2944873

CAS No.: 865546-32-3

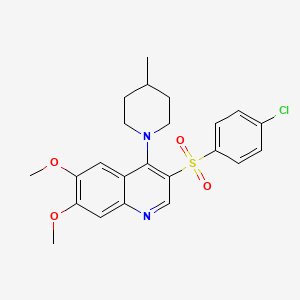

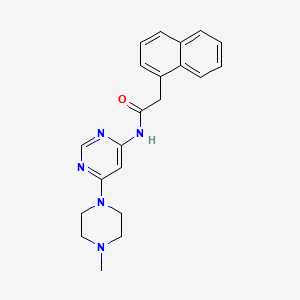

[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-y...

Cat. No.: B2944875

CAS No.: 1006444-93-4

Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-meth...

Cat. No.: B2944876

CAS No.: 886175-98-0

2-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)met...

Cat. No.: B2944877

CAS No.: 1286711-01-0

![[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2944875.png)

![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)

![2-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2944877.png)

![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)

![7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)